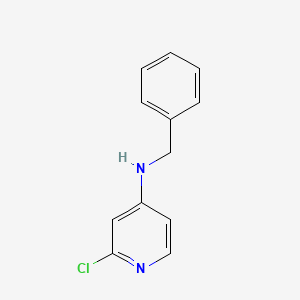

N-Benzyl-2-chloropyridin-4-amine

Vue d'ensemble

Description

N-Benzyl-2-chloropyridin-4-amine is an organic compound with the molecular formula C12H11ClN2 It is a derivative of pyridine, characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom at the 2-position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Benzyl-2-chloropyridin-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloropyridine with benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution process.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of benzylamine is coupled with 2-chloropyridine in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position

The chlorine atom undergoes substitution with nucleophiles under mild conditions due to the pyridine ring's electron-withdrawing nature.

Key Findings :

-

SNAr proceeds efficiently with amines, alkoxides, and thiols under thermal activation .

-

Steric hindrance from the benzyl group minimally affects reactivity at the 2-position.

Buchwald-Hartwig Amination for Functionalization

The benzylamine group participates in palladium-catalyzed cross-coupling to install aryl/alkyl groups.

Mechanistic Insight :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination .

-

Electron-rich aryl halides enhance coupling efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom serves as a leaving group in Suzuki-Miyaura and Negishi couplings.

| Coupling Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | N-Benzyl-2-phenylpyridin-4-amine | 76% | |

| Vinylzinc chloride | Pd(dppf)Cl₂, THF, 25°C | N-Benzyl-2-vinylpyridin-4-amine | 63% |

Applications :

-

Suzuki couplings enable the introduction of aryl groups for drug candidate diversification.

-

Vinyl groups enhance π-stacking interactions in bioactive molecules.

Alkylation and Arylation Reactions

The primary amine undergoes alkylation/arylation to form secondary or tertiary amines.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 h | N,N-Dibenzyl-2-chloropyridin-4-amine | 88% | |

| 4-Nitrobenzaldehyde | NaBH₃CN, MeOH, 25°C, 12 h | N-(4-Nitrobenzyl)-2-chloropyridin-4-amine | 70% |

Selectivity Notes :

-

Alkylation occurs preferentially at the amine over the pyridine nitrogen due to steric accessibility.

Reductive Amination and Amide Formation

The amine participates in condensation reactions to form imines or amides.

Synthetic Utility :

Applications De Recherche Scientifique

Structure and Composition

N-Benzyl-2-chloropyridin-4-amine is characterized by:

- Molecular Formula : C12H11ClN2

- IUPAC Name : N-benzyl-2-chloro-4-pyridinamine

- Chemical Structure : The compound consists of a pyridine ring substituted with a chlorine atom at the 2-position and a benzyl group at the nitrogen atom.

-

Nucleophilic Substitution :

- Reactants : 2-chloropyridine and benzylamine.

- Conditions : Basic medium (e.g., sodium hydroxide) in solvents like ethanol or methanol.

-

Suzuki–Miyaura Coupling :

- Reactants : Boronic acid derivative of benzylamine with 2-chloropyridine.

- Catalyst : Palladium catalyst in the presence of a base.

These methods are crucial for producing this compound in both laboratory and industrial settings.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent, particularly in cancer research. It interacts with deubiquitinating enzymes such as USP1, which plays a significant role in the DNA damage response. Inhibition of USP1 by this compound leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), which has implications for enhancing the efficacy of cancer therapies .

Biochemical Assays

The compound is investigated for its ability to act as a ligand in biochemical assays, particularly in studying protein interactions and cellular signaling pathways. Its specificity in targeting certain enzymes makes it valuable for elucidating biochemical mechanisms involved in disease processes .

Agrochemical Development

In addition to its pharmaceutical applications, this compound is explored for use in agrochemicals, where its unique structure can contribute to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact.

Material Science

The compound's properties allow it to be utilized in developing materials with specific functionalities, such as sensors or catalysts, due to its ability to undergo various chemical reactions including nucleophilic substitution and oxidation .

Case Study 1: Cancer Therapeutics

A study published in the Journal of Medicinal Chemistry highlighted the potential of this compound as an inhibitor of the USP1/UAF1 complex. This study demonstrated that compounds targeting this pathway could enhance the sensitivity of cancer cells to DNA-damaging agents, suggesting a novel approach for cancer treatment .

Case Study 2: Biochemical Interactions

Research exploring the interactions between this compound and various proteins indicated that this compound could modulate key cellular processes, influencing gene expression and metabolic pathways critical for cell survival under stress conditions .

Mécanisme D'action

The mechanism of action of N-Benzyl-2-chloropyridin-4-amine involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The benzyl group and the chlorine atom play crucial roles in determining the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloropyridine: Lacks the benzyl group, making it less versatile in certain applications.

N-Benzylpyridin-4-amine: Similar structure but without the chlorine atom, affecting its reactivity and binding properties.

Uniqueness

N-Benzyl-2-chloropyridin-4-amine is unique due to the presence of both the benzyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

N-Benzyl-2-chloropyridin-4-amine (C12H11ClN2) is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a benzyl group and a chlorine atom at the 2-position. The synthesis of this compound typically involves the reaction of 2-chloropyridine derivatives with benzylamine under controlled conditions. Research indicates that variations in the synthesis process can significantly affect the yield and purity of the final product .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing significant inhibition of cell proliferation. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.4 | Induction of apoptosis |

| MDA-MB-231 | 6.2 | Inhibition of cell proliferation |

| KB-31 | >10 | Multi-drug resistant effects observed |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays reveal that this compound can significantly reduce the expression of inflammatory mediators such as iNOS and COX-2 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Inflammatory Mediator | Expression Level Reduction (%) |

|---|---|

| iNOS | 75% |

| COX-2 | 68% |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural characteristics. SAR studies indicate that the presence of electron-withdrawing groups, such as chlorine at the 2-position, enhances its potency against cancer cells and inflammatory pathways. Modifications to the benzyl group also impact activity; for example, substituents on the benzyl ring can either enhance or diminish biological effects depending on their electronic properties .

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 10 µM across different lines. The study utilized MTT assays to quantify cell proliferation .

- Animal Models : In vivo experiments using murine models of inflammation showed that treatment with this compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines compared to control groups. These findings support its potential application in therapeutic settings for chronic inflammatory conditions .

Propriétés

IUPAC Name |

N-benzyl-2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAFBUMRGGATMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276525 | |

| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209457-83-9 | |

| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209457-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.